3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole
Overview
Description
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole is a heterocyclic compound that features both an azetidine ring and a triazole ring. These structures are known for their significant roles in medicinal chemistry due to their unique chemical properties and biological activities. The azetidine ring, a four-membered nitrogen-containing ring, and the triazole ring, a five-membered ring with three nitrogen atoms, contribute to the compound’s stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . The reaction conditions often include the use of bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents such as THF (tetrahydrofuran) .
Industrial Production Methods
For industrial production, green and cost-effective methods are preferred. One such method involves the use of commercially available starting materials and industry-oriented reactions, such as green oxidation reactions in microchannel reactors . This approach not only reduces the cost but also minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the rings.
Substitution: The azetidine and triazole rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides for alkylation, and bases like DBU for deprotonation and subsequent reactions . Solvents such as THF are frequently used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation of the triazole ring with alkyl halides typically yields N-alkylated triazole derivatives .
Scientific Research Applications
3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Compounds similar to 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole include other azetidine and triazole derivatives, such as:
- 3-(azetidin-3-yl)-4H-1,2,4-triazole
- 4-methyl-4H-1,2,4-triazole
- 3-(azetidin-3-yl)-1,2,4-triazole
Uniqueness
What sets this compound apart is the combination of the azetidine and triazole rings in a single molecule. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(azetidin-3-yl)-4-methyl-1,2,4-triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-10-4-8-9-6(10)5-2-7-3-5/h4-5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVPNNANYWBJCL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1C2CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1316225-74-7 | |
Record name | 3-(azetidin-3-yl)-4-methyl-4H-1,2,4-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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